molecular formula C18H19ClFN3 B5602953 4-(4-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine

Cat. No.: B5602953
M. Wt: 331.8 g/mol
InChI Key: PMIWCIFGHAZINJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine is a synthetic small molecule featuring a piperazine core, a key pharmacophore in medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly for investigating novel anticancer agents. Piperazine derivatives are frequently explored in oncology research due to their demonstrated ability to inhibit cancer cell proliferation across a broad spectrum of cell lines, including those derived from liver, breast, colon, and gastric cancers . The molecular structure of this compound, which incorporates a fluorobenzylidene Schiff base, is engineered to interact with specific biological targets. Analogs with similar benzhydryl-piperazine architectures have shown potent cell growth inhibitory activity, suggesting a potential multi-acting mechanism that may involve the inhibition of microtubule synthesis, disruption of cell cycle progression, and induction of apoptosis (programmed cell death) in tumor cells . This chemical is provided exclusively for research applications in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3/c19-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)21-13-16-3-1-2-4-18(16)20/h1-8,13H,9-12,14H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWCIFGHAZINJ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common scaffold in drug design, modified by a chlorobenzyl group and a fluorobenzylidene moiety. The structural complexity of this compound allows for diverse interactions with biological targets, making it an interesting candidate for further research.

Chemical Structure

  • Molecular Formula: C18H18ClFN2
  • CAS Number: 303102-32-1

Synthesis

The synthesis typically involves:

  • Formation of the Piperazine Ring: Cyclization of ethylenediamine with diethylene glycol.
  • Substitution Reaction: The piperazine ring is reacted with 4-chlorobenzyl chloride in the presence of a base (e.g., sodium hydroxide).
  • Formation of Benzylidene Group: Reaction with 2-fluorobenzaldehyde under acidic conditions to yield the final product.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Functional Groups
This compoundC18H18ClFN2Piperazine, Chlorobenzyl, Fluorobenzylidene
4-(4-chlorobenzyl)piperazineC16H19ClN2Piperazine, Chlorobenzyl
N-(2-fluorobenzylidene)piperazineC15H16FNPiperazine, Fluorobenzylidene

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives containing the piperazine structure display potent cell growth inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of several piperazine derivatives, including those similar to this compound. The results demonstrated:

  • Significant Inhibition: The tested compounds showed IC50 values in the micromolar range across multiple cancer cell lines.
  • Time-Dependent Stability: Compound stability was confirmed over extended periods, indicating potential for sustained therapeutic effects.

The biological activity of this compound is believed to involve interaction with specific cellular receptors or enzymes. This interaction can modulate signaling pathways leading to apoptosis in cancer cells. The precise molecular targets remain under investigation but are crucial for understanding the therapeutic potential of this compound.

Antimicrobial Properties

In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. It has been explored as a potential ligand in receptor binding studies which could indicate broader biological applications beyond oncology .

Conclusion and Future Directions

The compound this compound exhibits promising biological activities, particularly in anticancer research. Its structural characteristics allow for diverse interactions within biological systems, making it a valuable candidate for further pharmacological exploration. Future research should focus on:

  • Detailed Mechanistic Studies: Understanding the specific pathways involved in its anticancer and antimicrobial activities.
  • In Vivo Studies: Evaluating efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis: Optimizing chemical modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular formulas, masses, and substituents of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID References
4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine C24H24ClN3O 405.93 4-Chlorobenzyl, 3-phenoxybenzylidene 5270639
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine C21H26ClN3O3 403.91 4-Chlorobenzyl, 3,4,5-trimethoxyphenyl 5269468
(1E)-1-(4-Bromophenyl)-N-[4-(4-chlorobenzyl)-1-piperazinyl]ethanimine C19H21BrClN3 406.75 4-Chlorobenzyl, 4-bromophenyl ethylidene 4660907
4-Benzyl-N-(2-nitrobenzylidene)piperazin-1-amine C18H20N4O2 324.38 Benzyl, 2-nitrobenzylidene N/A
Target Compound: 4-(4-Chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine C18H18ClFN4 344.82 (estimated) 4-Chlorobenzyl, 2-fluorobenzylidene N/A N/A

Key Observations :

  • The 4-chlorobenzyl group is a common feature in , and 8, enhancing stability and lipophilicity.
  • Electron-withdrawing groups (e.g., nitro in , bromo in ) increase molecular polarity and may influence binding to biological targets.

Critical Analysis of Substituent Effects

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases steric hindrance, while fluorine’s electronegativity may improve binding to target proteins.
  • Methoxy vs.
  • Phenoxy vs. Halogenated Benzylidenes: Phenoxy substituents () may reduce bioavailability due to increased hydrophobicity compared to halogenated analogs.

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine, and how are reaction conditions optimized?

The compound is typically synthesized via a condensation reaction between 4-(4-chlorobenzyl)piperazine and 2-fluorobenzaldehyde. This reaction proceeds under mild acidic conditions (e.g., acetic acid or HCl in ethanol/methanol) to facilitate imine bond formation . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility and reaction rates .
  • Temperature control : Reactions are often conducted at reflux (60–80°C) to accelerate kinetics while avoiding decomposition .
  • Catalysis : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance imine formation efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm the presence of the imine bond (δ 8.3–8.5 ppm for CH=N) and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (expected m/z ~358.1 for [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1640–1680 cm⁻¹) and aromatic C-Cl/C-F bonds (750–800 cm⁻¹) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the imine bond .
  • Light exposure : Amber vials are essential due to photosensitivity of the fluorobenzylidene moiety .
  • Solvent compatibility : DMSO or DCM solutions retain stability for >6 months at –20°C .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., receptor binding vs. cellular assays) are addressed via:

  • Dose-response profiling : EC₅₀/IC₅₀ values are compared across assays to identify non-linear pharmacokinetics .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed imine) that may interfere with bioactivity .
  • Receptor docking simulations : Molecular dynamics models clarify steric/electronic interactions with targets like dopamine D3 or serotonin receptors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR strategies include:

  • Substituent variation : Systematic replacement of the 2-fluorobenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .
  • Piperazine ring modifications : Introducing methyl or acetyl groups at the N-position alters lipophilicity and blood-brain barrier penetration .
  • Pharmacophore mapping : Comparative analysis with analogs (e.g., 4-(3-chlorophenyl) derivatives) identifies critical hydrogen-bonding motifs .

Q. What computational methods are used to predict this compound’s metabolic pathways?

In silico tools such as:

  • SwissADME : Predicts CYP450-mediated oxidation sites (e.g., benzylic carbon) and glucuronidation potential .
  • Meteor Nexus : Simulates phase II metabolism, highlighting sulfation or glutathione conjugation risks .
  • Molecular docking : Identifies potential off-target interactions (e.g., hERG channel binding) to guide toxicity studies .

Q. How are crystallographic data utilized to validate the compound’s conformation in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Imine bond geometry : Confirms E-isomer dominance (torsion angle ~180°) .
  • Packing interactions : Halogen (Cl/F) interactions stabilize the lattice, influencing solubility and melting point .
  • Hydrogen-bond networks : Piperazine N-H groups form bonds with solvent molecules (e.g., ethanol), critical for polymorph screening .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic protocols, and how can yields be improved?

Common pitfalls include:

  • Imine reversibility : Use of molecular sieves or Dean-Stark traps removes water, shifting equilibrium toward product .
  • Byproduct formation : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from Schiff base byproducts .
  • Scale-up issues : Flow chemistry systems enhance heat/mass transfer for gram-scale synthesis .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Force field refinement : AMBER or CHARMM parameters are adjusted to better model halogen bonding .
  • Solvent effect simulations : COSMO-RS models account for solvation entropy in activity assays .
  • Free-energy perturbation (FEP) : Quantifies binding energy differences between predicted and observed conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.